molecular formula C19H17F3N6O B2449552 6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 956169-61-2

6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B2449552
CAS No.: 956169-61-2
M. Wt: 402.381
InChI Key: BOHOLQJMJBJSLT-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
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Biological Activity

6-(4-Methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C16_{16}H15_{15}F3_3N6_{6}O
  • CAS Number : 51527156
  • Molecular Weight : 368.32 g/mol

This compound features a trifluoromethyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have identified that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. For instance, a related study demonstrated that pyrazole derivatives can inhibit biofilm formation and quorum sensing in bacteria, indicating potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro assays indicated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines. Specifically, compounds with similar structural features have been reported to inhibit the phosphorylation of p38 MAPK, a key player in inflammatory responses . This suggests that the compound could be developed for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Anticancer Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated anticancer properties. For example, derivatives have been tested against various cancer cell lines (e.g., HepG2 and HeLa), showing significant antiproliferative effects. The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific compound may share similar pathways due to its structural characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways such as COX and LOX.
  • Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation.

Study 1: Antimicrobial Evaluation

In a study published in 2023, several pyrazolo derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of pyrazolo[1,5-a]pyrimidines revealed that compounds similar to the target compound inhibited tumor growth in xenograft models. The study highlighted the importance of substituents on the pyrazole ring in enhancing cytotoxicity against cancer cells .

Properties

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c1-10-16(11-4-6-12(29-3)7-5-11)18(23)28-15(25-10)8-14(26-28)13-9-24-27(2)17(13)19(20,21)22/h4-9H,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHOLQJMJBJSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=C(N(N=C4)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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